molecular formula C17H14N2O3 B11702952 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11702952
M. Wt: 294.30 g/mol
InChI Key: MOZULBXKFAYUIT-VCHYOVAHSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone linkage allows for the formation of hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its combination of a naphthalene ring and a furan ring, which imparts distinct electronic and steric properties. This

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-11-13(8-9-22-11)17(21)19-18-10-15-14-5-3-2-4-12(14)6-7-16(15)20/h2-10,20H,1H3,(H,19,21)/b18-10+

InChI Key

MOZULBXKFAYUIT-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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